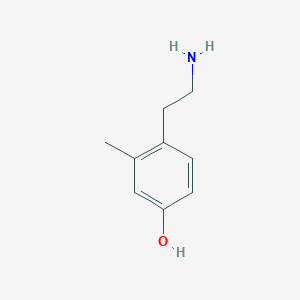
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its indole core structure, which is substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and an oxoacetate group at the 3-position. It is a white or off-white crystalline solid and is primarily used in scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate can be achieved through several synthetic routes. One common method involves the condensation of 5-methoxy-2-methylindole with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For example, as a plant growth regulator, it may mimic the action of natural auxins, binding to auxin receptors and modulating gene expression related to plant growth and development. In antimicrobial applications, it may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
類似化合物との比較
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: This compound is structurally similar but lacks the oxoacetate group.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a benzyl group at the 1-position.
Uniqueness
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate is unique due to the presence of the oxoacetate group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other indole derivatives and contributes to its specific applications in research and industry.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H13NO4/c1-7-11(12(15)13(16)18-3)9-6-8(17-2)4-5-10(9)14-7/h4-6,14H,1-3H3 |
InChIキー |
CRMPJPNMYWZNMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)





![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)

![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)
